1-Ethyl-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
1-Ethyl-1,4-dihydro-2H-isoquinolin-3-one is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an ethyl group at the 1-position and a carbonyl group at the 3-position, making it a versatile scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-ethyl-1,4-dihydro-2H-isoquinolin-3-one can be achieved through several synthetic routes:
N-Alkylation and Oxidation: One efficient method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.
Pomeranz-Fritsch Method: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to produce isoquinoline derivatives.
Chemical Reactions Analysis
1-Ethyl-1,4-dihydro-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-ethyl-1,4-dihydro-2H-isoquinolin-3-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1,4-dihydro-2H-isoquinolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of pharmacologically active molecules with potential anti-nausea, antidiabetic, and antiallergy activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-1,4-dihydro-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore interacts with biological receptors, leading to various biological effects. For example, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating specific biochemical pathways .
Comparison with Similar Compounds
1-Ethyl-1,4-dihydro-2H-isoquinolin-3-one can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1-one: This compound lacks the ethyl group at the 1-position, making it less versatile in certain synthetic applications.
1,2,3,4-Tetrahydroisoquinoline: This compound is fully saturated and lacks the carbonyl group at the 3-position, resulting in different chemical reactivity and biological activity.
The presence of the ethyl group and the carbonyl group in 1-ethyl-1,4-dihydro-2H-isoquinolin-3-one makes it unique and valuable in various research and industrial applications.
Properties
CAS No. |
61923-72-6 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-ethyl-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C11H13NO/c1-2-10-9-6-4-3-5-8(9)7-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI Key |
KEEVUVPJRMYOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CC(=O)N1 |
Origin of Product |
United States |
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